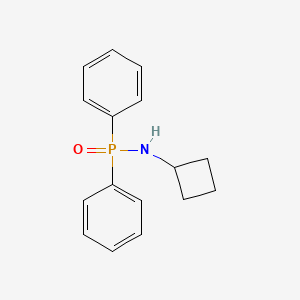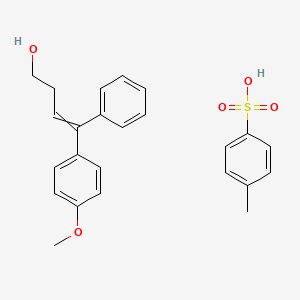
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a phenyl group, and a butenol moiety, along with a methylbenzenesulfonic acid group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored for its efficiency and ability to produce high yields under relatively mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid exerts its effects involves several molecular targets and pathways:
Chemical Chaperone Activity: It helps in the proper folding of proteins and prevents their aggregation, thereby protecting cells from endoplasmic reticulum stress.
HDAC Inhibition: The compound inhibits histone deacetylases, which play a role in gene expression and have been linked to various diseases.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group and is used in similar organic reactions.
4-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, used in organic synthesis and pharmaceuticals.
Uniqueness
What sets 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid apart is its combination of functional groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
823175-34-4 |
|---|---|
Fórmula molecular |
C24H26O5S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H18O2.C7H8O3S/c1-19-16-11-9-15(10-12-16)17(8-5-13-18)14-6-3-2-4-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-12,18H,5,13H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
FFTUDJVAEVPLFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)

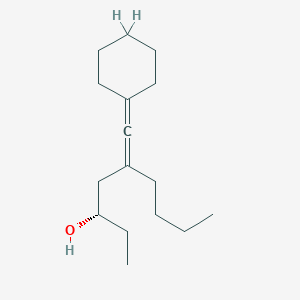
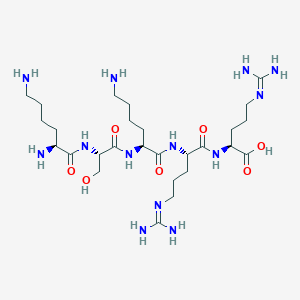

![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
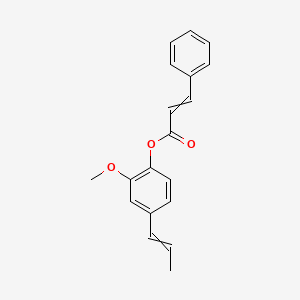
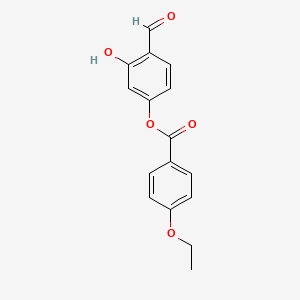
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)
methanone](/img/structure/B14210533.png)
